molecular formula C13H11ClN2O2 B2679387 1-allyl-4-(2-chlorophenyl)pyrazine-2,3(1H,4H)-dione CAS No. 1226447-38-6

1-allyl-4-(2-chlorophenyl)pyrazine-2,3(1H,4H)-dione

Cat. No.: B2679387
CAS No.: 1226447-38-6
M. Wt: 262.69
InChI Key: PQMUNESITSPQAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-allyl-4-(2-chlorophenyl)pyrazine-2,3(1H,4H)-dione is a chemical compound that belongs to the pyrazine family. Pyrazines are known for their diverse biological activities and are often used in pharmaceuticals and agrochemicals. This compound, with its unique structure, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-allyl-4-(2-chlorophenyl)pyrazine-2,3(1H,4H)-dione typically involves the following steps:

    Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the allyl group: The allyl group can be introduced via an allylation reaction using allyl halides and a suitable base.

    Chlorination: The chlorophenyl group can be introduced through a substitution reaction using chlorobenzene derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-allyl-4-(2-chlorophenyl)pyrazine-2,3(1H,4H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrazine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

1-allyl-4-(2-chlorophenyl)pyrazine-2,3(1H,4H)-dione may have several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes involving pyrazine derivatives.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of agrochemicals or other industrial products.

Mechanism of Action

The mechanism of action of 1-allyl-4-(2-chlorophenyl)pyrazine-2,3(1H,4H)-dione would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1-allyl-4-phenylpyrazine-2,3(1H,4H)-dione: Similar structure but without the chlorine atom.

    1-allyl-4-(2-bromophenyl)pyrazine-2,3(1H,4H)-dione: Similar structure with a bromine atom instead of chlorine.

    1-allyl-4-(2-methylphenyl)pyrazine-2,3(1H,4H)-dione: Similar structure with a methyl group instead of chlorine.

Uniqueness

The presence of the chlorine atom in 1-allyl-4-(2-chlorophenyl)pyrazine-2,3(1H,4H)-dione may impart unique chemical and biological properties compared to its analogs. Chlorine can influence the compound’s reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

1-(2-chlorophenyl)-4-prop-2-enylpyrazine-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2/c1-2-7-15-8-9-16(13(18)12(15)17)11-6-4-3-5-10(11)14/h2-6,8-9H,1,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQMUNESITSPQAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=CN(C(=O)C1=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.